Atom-Transfer Radical Addition: Yb(OTf)₃ Delivers Quantitative Yields Versus Sc(OTf)₃
In the atom-transfer radical addition of α-bromo oxazolidinone imides to alkenes, Yb(OTf)₃ achieves quantitative yields for both terminal and cis-internal alkenes, outperforming Sc(OTf)₃, which produces somewhat lower yields under identical conditions [1]. This direct comparison highlights Yb(OTf)₃ as the superior catalyst for this transformation class.
| Evidence Dimension | Reaction yield |
|---|---|
| Target Compound Data | Quantitative yield with 1-hexene and cis-3-hexene; 63% yield with trans-3-hexene |
| Comparator Or Baseline | Sc(OTf)₃: somewhat lower yields (specific values not reported but explicitly described as lower) |
| Quantified Difference | Yb(OTf)₃ yields > Sc(OTf)₃ yields; Yb(OTf)₃ achieves quantitative conversion where Sc(OTf)₃ does not |
| Conditions | α-Bromo oxazolidinone imide + alkene, room temperature or below, Lewis acid promoter |
Why This Matters
For synthetic sequences requiring high-efficiency radical C–C bond formation, Yb(OTf)₃ provides reliably higher yields than Sc(OTf)₃, minimizing product loss and purification burden.
- [1] Mero, C. L.; Porter, N. A. Lewis Acid-Promoted Atom-Transfer Free Radical Additions. J. Am. Chem. Soc. 1999, 121, 5155–5160. View Source
